Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate is an organic compound that features a furan ring, a propan-2-yl group, and an amino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring using propan-2-yl halides in the presence of a base.
Formation of the amino group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobutanoate: Similar structure but lacks the furan ring and propan-2-yl group.
Ethyl 4-((1-(thiophen-2-yl)propan-2-yl)amino)-4-oxobutanoate: Similar structure but contains a thiophene ring instead of a furan ring.
Ethyl 4-((1-(pyridin-2-yl)propan-2-yl)amino)-4-oxobutanoate: Similar structure but contains a pyridine ring instead of a furan ring.
Uniqueness
Ethyl 4-((1-(furan-2-yl)propan-2-yl)amino)-4-oxobutanoate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[1-(furan-2-yl)propan-2-ylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-17-13(16)7-6-12(15)14-10(2)9-11-5-4-8-18-11/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNGQXISIFYQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC(C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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